N-(4-methoxy-2-nitrophenyl)-2-methylbutanamide
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Overview
Description
N-(4-methoxy-2-nitrophenyl)-2-methylbutanamide: is an organic compound with the molecular formula C12H16N2O4. It is characterized by the presence of a methoxy group, a nitro group, and an amide linkage attached to a phenyl ring. This compound is known for its yellow crystalline appearance and is soluble in organic solvents such as ethanol, ether, and benzene .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-2-nitrophenyl)-2-methylbutanamide typically involves the acetylation of 4-methoxy-2-nitroaniline. The reaction is carried out using acetic anhydride in an acetic acid solvent. For instance, 3.36 grams of 4-methoxy-2-nitroaniline is reacted with 2.46 grams of acetic anhydride in 30 milliliters of glacial acetic acid at room temperature for 18 hours .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar acetylation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxy-2-nitrophenyl)-2-methylbutanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides, under basic conditions.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: 4-amino-2-methoxyphenyl-2-methylbutanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-methoxy-2-nitrobenzoic acid and 2-methylbutanamide.
Scientific Research Applications
Chemistry: N-(4-methoxy-2-nitrophenyl)-2-methylbutanamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in studying reaction mechanisms and kinetics.
Biology and Medicine: This compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a model compound in pharmacological studies to understand the structure-activity relationship of similar molecules.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. It is also utilized in the synthesis of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-methylbutanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems. The amide linkage provides stability and influences the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
N-(4-methoxy-2-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.
N-(4-methoxy-2-nitrophenyl)benzamide: Contains a benzamide group, offering different chemical properties and reactivity.
Uniqueness: N-(4-methoxy-2-nitrophenyl)-2-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-4-8(2)12(15)13-10-6-5-9(18-3)7-11(10)14(16)17/h5-8H,4H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNIOKDUTCZQJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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